(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol
Description
Properties
IUPAC Name |
(8-fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-6-11-8(5-13)9-7(10)3-2-4-12(6)9/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYXPPQVUVJBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a fluorine atom and a hydroxymethyl group, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 182.18 g/mol
- CAS Number : 906177-58-0
The compound is classified under imidazo[1,5-a]pyridines, known for diverse biological activities, including antimicrobial and anticancer properties. The presence of the fluorine atom enhances its electronic characteristics, potentially influencing its interaction with biological targets.
Synthesis
The synthesis of this compound can be achieved through various organic reactions. Key methods include:
- Electrophilic Fluorination : Introducing the fluorine atom into the imidazo[1,5-a]pyridine scaffold.
- Nucleophilic Substitution/Reduction Reactions : Adding the hydroxymethyl group.
Control over reaction conditions such as temperature and pH is essential for optimizing yields and selectivity.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The structure–activity relationship (SAR) indicates that modifications in the imidazole or pyridine rings could enhance this activity. For instance, compounds with electron-withdrawing groups have shown improved efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 62.5 µg/mL |
| E. faecalis | 78.12 µg/mL |
Anticancer Activity
Research indicates that compounds within this class may inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival. For example, studies have reported IC values indicating potent antiproliferative effects against HeLa and A549 cells.
| Cell Line | IC (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with various biological targets such as enzymes or receptors due to its heterocyclic nature. Potential mechanisms include:
- Inhibition of enzyme activity related to metabolic pathways.
- Modulation of receptor signaling involved in cell growth and apoptosis.
Study on Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazo[1,5-a]pyridines and evaluated their cytotoxicity against different cancer cell lines. The study found that certain modifications significantly enhanced anticancer activity compared to non-fluorinated analogs.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The findings highlighted the compound's potential as a lead candidate for developing new antibiotics.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol
- Structure : Ethyl substituent at position 3 instead of methyl.
- Molecular Formula : C10H12N2O (MW: 176.21 g/mol) .
- Reduced steric hindrance compared to bulkier substituents (e.g., cyclohexyl in ), which may affect binding pocket interactions.
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanamine
- Structure : Chlorophenyl group at position 3 and methanamine (NH2) at position 1.
- Molecular Formula : C14H11ClN3 (MW: 256.71 g/mol) .
- Methanamine replaces hydroxymethyl, enabling hydrogen-bond donor interactions rather than acceptor capabilities from the hydroxyl group.
N-(5-Bromo-3-methylimidazo[1,5-a]pyridin-1-yl) Derivatives
- Structure : Bromine at position 5 and methyl at position 3.
- Synthesis : Nitration and trifluoroacetylation steps introduce electron-withdrawing groups, altering reactivity .
- Key Differences :
- Bromine’s larger atomic radius and higher lipophilicity compared to fluorine may reduce metabolic stability.
- The absence of a hydroxymethyl group limits hydrogen-bonding capacity.
Core Heterocycle Variations
(3-Methylimidazo[1,2-a]pyridin-8-yl)methanol
- Structure: Imidazo[1,2-a]pyridine core with methanol at position 8 and methyl at position 3.
- Molecular Formula : C9H10N2O (MW: 162.19 g/mol) .
- Positional isomerism (methanol at position 8 vs. 1) may lead to divergent biological activities.
Pyrazolo[1,5-a]pyrimidine Derivatives
- Structure : Pyrazolo-pyrimidine core instead of imidazo-pyridine.
- Role : Demonstrated as TTK inhibitors with polar moieties enhancing physicochemical properties .
- Reduced aromaticity compared to imidazo[1,5-a]pyridine may affect π-π interactions in hydrophobic pockets.
Functional Group Modifications
a. Cyclohexylmethanol Derivatives ()
- Structure : Cyclohexyl groups at position 4 and iodine/chlorine substituents.
- Example: ((1R,4r)-4-(8-amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol.
- Key Differences :
- Bulky cyclohexyl groups impose significant steric hindrance, likely reducing binding affinity for compact active sites.
- Iodo substituents offer strong electron-withdrawing effects but pose synthetic challenges compared to fluorine.
b. Methanesulfonamide Derivatives ()
- Structure : Methanesulfonamide group replaces hydroxymethyl.
- Example : N-(5-Bromo-3-methylimidazo[1,5-a]pyridin-1-yl)methanesulfonamide.
- Key Differences: Sulfonamide groups enhance acidity (pKa ~1–2) compared to methanol (pKa ~15–16), altering ionization state at physiological pH.
Preparation Methods
Key Reaction Components and Conditions
- Catalyst : Bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) at 5 mol% loading.
- Acid Promoter : para-Toluenesulfonic acid monohydrate (p-TsOH·H2O) in excess (typically 7.5 equivalents).
- Solvent : Acetonitrile (MeCN) is used both as solvent and as a nucleophile in the Ritter reaction.
- Temperature : High temperature, around 150 °C, is maintained in a sealed tube to facilitate the reaction.
- Concentration : Reaction concentration is typically maintained at 0.3 M.
Mechanistic Insights
The synthetic pathway involves:
- Activation of Pyridinylmethanol : Bi(OTf)3 catalyzes the conversion of the benzylic alcohol group of pyridinylmethanol into a benzylic carbocation intermediate.
- Nucleophilic Attack by Nitrile : Acetonitrile attacks the carbocation to form a nitrilium ion intermediate.
- Intramolecular Cyclization : The nitrilium ion undergoes intramolecular cyclization with the pyridine nitrogen to form the imidazo[1,5-a]pyridine ring.
- Rearomatization : The intermediate rearomatizes to yield the final imidazo[1,5-a]pyridine product bearing the hydroxymethyl substituent.
Optimization of Reaction Conditions
A detailed study on the optimization of the reaction conditions for the synthesis of imidazo[1,5-a]pyridine derivatives revealed the following key findings:
| Entry | Bi(OTf)3 (mol%) | p-TsOH·H2O (equiv) | MeCN (equiv) | Solvent Ratio (DCE:MeCN) | Yield (%) of Product |
|---|---|---|---|---|---|
| 1 | 5 | 5.0 | - | 1:1 | 42 |
| 2 | 5 | 5.0 | - | 0:1 | 76 |
| 3 | 0 | 5.0 | - | 0:1 | 13 |
| 4 | 5 | 5.0 | 5.0 | - | 54 |
| 5 | 5 | 5.0 | 10.0 | - | 75 |
| 6 | 5 | 5.0 | 15.0 | - | 86 |
| 7 | 5 | 5.0 | 30.0 | - | 88 |
| 8 | 5 | 2.5 | 15.0 | - | 67 |
| 9 | 5 | 7.5 | 15.0 | - | 97 |
Table 1: Optimization of Reaction Conditions for Imidazo[1,5-a]pyridine Synthesis
From the data, the optimal conditions were identified as 5 mol% Bi(OTf)3, 7.5 equivalents of p-TsOH·H2O, and 15 equivalents of MeCN at 150 °C, yielding up to 97% of the desired product.
Substrate Scope and Specific Application to (8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol
The methodology accommodates a broad substrate scope, including various substituted pyridinylmethanols and nitriles. For the specific preparation of this compound, the following considerations apply:
- The fluoro substituent at the 8-position of the imidazo[1,5-a]pyridine ring can be introduced by employing a suitably fluorinated pyridinylmethanol precursor.
- The 3-methyl group is incorporated by using a methyl-substituted pyridine or by selective methylation strategies prior to cyclization.
- The hydroxymethyl group is retained from the starting pyridinylmethanol, which undergoes cyclization without loss of the hydroxyl functionality.
The reaction tolerates halogen substituents (Cl, Br, F) well, with yields ranging from moderate to excellent (75–88%) depending on steric and electronic effects.
Representative Experimental Procedure
A typical synthesis involves:
- Dissolving the pyridinylmethanol derivative (e.g., 8-fluoro-3-methylpyridin-1-ylmethanol) in acetonitrile.
- Adding 5 mol% Bi(OTf)3 and 7.5 equivalents p-TsOH·H2O.
- Sealing the reaction mixture in a thick-walled tube and heating at 150 °C overnight.
- Cooling, quenching with saturated sodium bicarbonate, and extracting with ethyl acetate.
- Drying the organic layer over anhydrous sodium sulfate and concentrating under reduced pressure.
- Purification by silica gel column chromatography using ethyl acetate/hexane mixtures to afford the pure this compound product.
Summary Table of Reaction Parameters for this compound Preparation
| Parameter | Condition/Value | Notes |
|---|---|---|
| Catalyst | Bi(OTf)3 (5 mol%) | Efficient for benzylic alcohol activation |
| Acid Promoter | p-TsOH·H2O (7.5 equiv) | Enhances carbocation formation |
| Solvent | Acetonitrile (15 equiv) | Also acts as nucleophile in Ritter reaction |
| Temperature | 150 °C | High temperature required for cyclization |
| Reaction Time | Overnight (~12–16 hours) | Ensures complete conversion |
| Workup | Saturated NaHCO3 quench, EtOAc extraction | Standard organic workup |
| Purification | Silica gel chromatography | Yields pure product |
| Typical Yield | Up to 97% | High efficiency under optimized conditions |
Research Findings and Advantages
- The use of Bi(OTf)3 as a catalyst is critical for efficient carbocation formation from benzylic alcohols, which is a key step in the Ritter-type cyclization.
- The reaction proceeds with a broad substrate scope, tolerating various substituents including halogens and methyl groups, making it versatile for synthesizing substituted imidazo[1,5-a]pyridines.
- High yields and mild purification conditions make this method attractive for scale-up and pharmaceutical applications.
- The retention of the hydroxymethyl group allows further functionalization or direct biological evaluation of the synthesized compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
